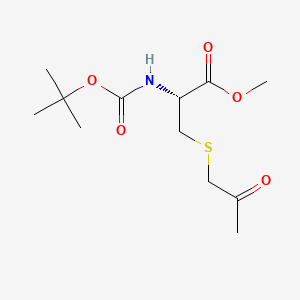
Methyl N-(tert-butoxycarbonyl)-S-(2-oxopropyl)-L-cysteinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(tert-butoxycarbonyl)-S-(2-oxopropyl)-L-cysteinate typically involves the protection of the amine group of L-cysteine with a tert-butoxycarbonyl group, followed by the esterification of the carboxyl group with methanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(tert-butoxycarbonyl)-S-(2-oxopropyl)-L-cysteinate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) are typically used to remove the Boc group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amine.
Aplicaciones Científicas De Investigación
Methyl N-(tert-butoxycarbonyl)-S-(2-oxopropyl)-L-cysteinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the synthesis of peptides and proteins.
Medicine: It is investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl N-(tert-butoxycarbonyl)-S-(2-oxopropyl)-L-cysteinate involves its ability to undergo chemical transformations that release the active cysteine moiety. The Boc group protects the amine functionality during synthetic processes and can be removed under specific conditions to yield the free amine, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Methyl N-(tert-butoxycarbonyl)-L-cysteinate: Similar structure but lacks the oxopropyl group.
Methyl N-(tert-butoxycarbonyl)-S-methyl-L-cysteinate: Similar structure but has a methyl group instead of the oxopropyl group.
Uniqueness
Methyl N-(tert-butoxycarbonyl)-S-(2-oxopropyl)-L-cysteinate is unique due to the presence of the oxopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C12H21NO5S |
|---|---|
Peso molecular |
291.37 g/mol |
Nombre IUPAC |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopropylsulfanyl)propanoate |
InChI |
InChI=1S/C12H21NO5S/c1-8(14)6-19-7-9(10(15)17-5)13-11(16)18-12(2,3)4/h9H,6-7H2,1-5H3,(H,13,16)/t9-/m0/s1 |
Clave InChI |
GEBVTLRHTGVIEE-VIFPVBQESA-N |
SMILES isomérico |
CC(=O)CSC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(=O)CSCC(C(=O)OC)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















